molecular formula C8H6N4O2 B12942221 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid

5-(1H-1,2,4-Triazol-1-yl)nicotinic acid

Cat. No.: B12942221
M. Wt: 190.16 g/mol
InChI Key: UEJNFSCXTGXAQJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-nicotinic acid with sodium azide, followed by cyclization to form the triazole ring . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(1H-1,2,4-Triazol-1-yl)nicotinic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5-(1H-1,2,4-Triazol-1-yl)nicotinic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the triazole ring and nicotinic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-1-7(3-9-2-6)12-5-10-4-11-12/h1-5H,(H,13,14)

InChI Key

UEJNFSCXTGXAQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1N2C=NC=N2)C(=O)O

Origin of Product

United States

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